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1-(1H-indol-4-yl)ethanamine

Cat. No.: B13085949
M. Wt: 160.22 g/mol
InChI Key: SJQXVHPJANYTKK-UHFFFAOYSA-N
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Description

The Indole (B1671886) Nucleus as a Versatile Synthetic Scaffold

The indole nucleus, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of modern medicinal chemistry. openmedicinalchemistryjournal.com Its rigid structure and electron-rich nature make it a privileged scaffold, capable of interacting with a wide array of biological targets. The indole ring is found in numerous natural products, including the essential amino acid tryptophan, neurotransmitters like serotonin, and a multitude of alkaloids with diverse pharmacological activities. openmedicinalchemistryjournal.com This natural prevalence has inspired chemists to utilize the indole core as a foundational element in the design and synthesis of novel therapeutic agents. The functionalization of the indole ring at its various positions allows for the fine-tuning of a molecule's steric and electronic properties, enabling the development of compounds with specific biological activities.

Significance of the Ethanamine Moiety in Organic Synthesis

The ethanamine (-CH2CH2NH2) moiety is a fundamental building block in organic synthesis, prized for its nucleophilic character and its ability to participate in a wide range of chemical transformations. The primary amine group can readily undergo reactions such as alkylation, acylation, and condensation with carbonyl compounds to form imines, which can be further reduced to secondary amines. This versatility makes the ethanamine side chain a valuable handle for introducing molecular diversity and constructing more complex molecular architectures. In the context of drug discovery, the ethanamine moiety is a common feature in many biologically active compounds, where the nitrogen atom can act as a key hydrogen bond donor or acceptor, or as a basic center for salt formation to improve solubility and bioavailability.

Positional Isomerism and its Impact on Indole Reactivity

The position of a substituent on the indole ring has a profound impact on the molecule's electronic distribution and, consequently, its chemical reactivity. Electrophilic aromatic substitution, a fundamental reaction of indoles, is highly regioselective.

Comparative Analysis with 2-(1H-Indol-3-yl)ethanamine

The most well-known indole ethanamine is 2-(1H-indol-3-yl)ethanamine, commonly known as tryptamine (B22526). In tryptamine, the ethanamine side chain is attached to the C3 position of the indole nucleus. This position is the most nucleophilic and kinetically favored site for electrophilic attack. The lone pair of electrons on the indole nitrogen can effectively stabilize the positive charge that develops at the C2 position in the transition state of an electrophilic substitution at C3.

In contrast, 1-(1H-indol-4-yl)ethanamine possesses the ethanamine substituent at the C4 position on the benzene portion of the indole ring. This position is significantly less reactive towards electrophiles compared to the C3 position. Electrophilic substitution at the C4 position disrupts the aromaticity of the benzene ring and receives less electronic stabilization from the pyrrole nitrogen. This inherent difference in reactivity makes the synthesis of 4-substituted indoles more challenging and often requires specific synthetic strategies.

PropertyThis compound2-(1H-indol-3-yl)ethanamine (Tryptamine)
CAS Number 1007877-69-1 mdpi.com61-54-1 nih.gov
Molecular Formula C10H12N2C10H12N2 nih.gov
Molecular Weight 160.22 g/mol 160.22 g/mol nih.gov
Position of Ethanamine C4C3 nih.gov
Reactivity towards Electrophiles Less reactiveHighly reactive at C3

This table provides a comparative overview of the two isomers based on available data.

Distinctive Features of 4-Substituted Indole Ethanamines

The placement of the ethanamine group at the C4 position imparts distinctive features to this compound. The synthesis of such compounds is often more complex than their 3-substituted counterparts, sometimes requiring multi-step sequences or specialized catalytic methods to achieve the desired regioselectivity. rsc.org Research into the synthesis of C4-ethylamine indoles has demonstrated methods involving palladium-catalyzed reactions to construct this specific substitution pattern. rsc.org

The reactivity of 4-substituted indoles in reactions such as the Pictet-Spengler reaction has been explored, revealing that cyclization can occur at the C3 position, leading to the formation of novel polycyclic indole systems. google.comacs.org This highlights the potential of this compound and its derivatives as precursors to complex heterocyclic scaffolds. The steric and electronic environment around the C4 position can influence the outcome of such reactions, making these compounds valuable tools for investigating the subtleties of indole reactivity. google.comacs.org

Research Findings on this compound and its Derivatives

Detailed research on the parent compound this compound is emerging. However, studies on its derivatives provide valuable insights into its chemical behavior. For instance, the synthesis of N-protected derivatives has been reported, along with their spectroscopic characterization.

Table of Spectroscopic Data for a Derivative: N-(2-(1-(tert-butyl)-1H-indol-4-yl)ethyl)-4-methylbenzenesulfonamide nih.gov

Spectroscopic DataValue
¹H NMR (400 MHz, CDCl₃) δ 7.32 – 7.28 (m, 1H), 6.71 – 6.69 (m, 2H), 3.52 (t, J = 8.4 Hz, 2H), 3.13 (s, 2H), 3.06 (t, 2H), 1.33 (s, 9H)
¹³C NMR (151 MHz, CDCl₃) δ 144.1, 138.5, 133.8, 129.3, 127.6, 127.4, 53.5, 29.8, 29.2, 21.6
HRMS (ESI) m/z [M+H]⁺ Calcd for C₁₂H₁₉N₂: 191.1543; Found: 191.1541

This data pertains to a specific derivative and illustrates the type of characterization performed in research involving the this compound scaffold.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2 B13085949 1-(1H-indol-4-yl)ethanamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

1-(1H-indol-4-yl)ethanamine

InChI

InChI=1S/C10H12N2/c1-7(11)8-3-2-4-10-9(8)5-6-12-10/h2-7,12H,11H2,1H3

InChI Key

SJQXVHPJANYTKK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C2C=CNC2=CC=C1)N

Origin of Product

United States

Synthetic Methodologies for 1 1h Indol 4 Yl Ethanamine and Key Intermediates

Retrosynthetic Analysis and Strategic Disconnections

A logical retrosynthetic analysis of 1-(1H-indol-4-yl)ethanamine reveals that the primary disconnection can be made at the C-N bond of the ethylamine (B1201723) side chain. This leads back to a ketone or, more commonly, a nitrovinyl intermediate. The nitrovinyl group is a valuable synthetic handle as it can be readily reduced to the corresponding amine. This strategy points to 4-(2-nitrovinyl)-1H-indole as a key intermediate. Further disconnection of the nitrovinyl group through a retro-Henry reaction identifies indole-4-carbaldehyde as the crucial precursor. The synthesis of the indole-4-carboxaldehyde (B46140) itself can be approached through various methods, often starting from substituted nitroaromatics.

Synthesis of Precursor Molecules Bearing the 4-Substituted Indole (B1671886) Core

The successful synthesis of this compound is highly dependent on the efficient preparation of its 4-substituted indole precursors.

Preparation of Indole-4-carbaldehyde Derivatives

Indole-4-carbaldehyde is a pivotal intermediate in this synthetic pathway. Several methods have been reported for its synthesis. One common approach involves the formylation of the indole ring at the 4-position. For instance, the Vilsmeier-Haack reaction, using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), can be employed for the regioselective formylation of certain indole derivatives. Another strategy begins with methyl 2-methyl-3-nitrobenzoate, which is first converted to methyl indole-4-carboxylate and then reduced to 4-hydroxymethylindole. google.com Subsequent oxidation with reagents like manganese dioxide (MnO₂) or potassium permanganate (B83412) yields the desired indole-4-carbaldehyde. google.com A more recent method describes the synthesis of indole-4-formaldehyde from 2-methyl-3-nitrobenzoic acid methyl ester through a multi-step process involving reduction, oxidation, protection, condensation, and reductive cyclization. google.com

Starting MaterialKey ReagentsIntermediate(s)Product
IndolePOCl₃, DMF-Indole-4-carbaldehyde
Methyl 2-methyl-3-nitrobenzoateIsobutoxy aluminum hydride or LiAlH₄, MnO₂ or KMnO₄Methyl indole-4-carboxylate, 4-HydroxymethylindoleIndole-4-carbaldehyde
2-Methyl-3-nitrobenzoic acid methyl esterSodium borohydride, Ethylene glycol, DMFDMA, Raney Ni/hydrazine hydrate2-Methyl-3-nitrobenzyl alcohol, 2-Methyl-3-nitrobenzaldehydeIndole-4-carbaldehyde

Synthesis of 4-Nitrovinyl-1H-indole Intermediates via Henry Reaction

The Henry reaction, or nitroaldol reaction, is a classic and effective method for forming carbon-carbon bonds and is central to the synthesis of the 4-nitrovinyl-1H-indole intermediate. This reaction involves the condensation of indole-4-carbaldehyde with a nitroalkane, typically nitromethane, in the presence of a base. wikipedia.orgmdpi.com The reaction readily proceeds to furnish 4-(2-nitrovinyl)-1H-indole. derpharmachemica.comrsc.org Various catalysts and reaction conditions can be employed to optimize the yield and purity of the product. For instance, ammonium (B1175870) acetate (B1210297) is often used as a catalyst, and the reaction can be carried out under reflux conditions. mdpi.comderpharmachemica.com

Reductive Synthesis of the Ethanamine Side Chain

The final and critical step in the synthesis of this compound is the reduction of the nitrovinyl group of the 4-(2-nitrovinyl)-1H-indole intermediate. This transformation can be accomplished through several reductive methods.

Lithium Aluminum Hydride Mediated Reductions

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent widely used for the reduction of nitroalkenes to primary amines. derpharmachemica.compsu.edu The reduction of 4-(2-nitrovinyl)-1H-indole with LiAlH₄ in a suitable solvent, such as tetrahydrofuran (B95107) (THF), effectively yields this compound. derpharmachemica.compsu.edu The reaction typically requires heating under reflux for several hours to ensure complete conversion. derpharmachemica.com Careful workup procedures are necessary to decompose the excess hydride and the resulting aluminum salts. derpharmachemica.comrochester.edu

SubstrateReducing AgentSolventProduct
4-(2-Nitrovinyl)-1H-indoleLithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran (THF)This compound

Catalytic Hydrogenation Approaches

Catalytic hydrogenation offers a milder and often more environmentally friendly alternative to metal hydride reductions. nih.govsioc-journal.cn The reduction of the nitrovinyl group can be achieved using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). researchgate.netvulcanchem.com This method can be highly efficient, but care must be taken to avoid over-reduction of the indole ring itself, which can lead to the formation of indolines. nih.gov The choice of solvent and reaction conditions, including pressure and temperature, can be optimized to favor the selective reduction of the nitro group. nih.goviitm.ac.in

SubstrateCatalystHydrogen SourceProduct
4-(2-Nitrovinyl)-1H-indolePalladium on Carbon (Pd/C)Hydrogen Gas (H₂)This compound

Advanced Coupling and Cyclization Strategies for C4-Ethanamine Indoles

Palladium-Catalyzed Synthetic Routes

Palladium catalysis has proven to be a versatile tool for the synthesis of 4-substituted indoles. One effective strategy involves the use of an enol triflate of N-tosyl-4-oxo-tetrahydroindole as a key precursor. clockss.org This intermediate can undergo palladium-catalyzed carbonylation to introduce a carbomethoxy group at the C4-position, which can be subsequently converted to the desired ethanamine functionality. clockss.org

Another powerful palladium-catalyzed method is the Catellani-Lautens cyclization strategy, which allows for the highly site-selective C-H acylation to construct C4-acyl indoles. acs.org This approach provides a direct route to precursors of this compound. The versatility of palladium catalysis is further demonstrated in the synthesis of various substituted indoles through cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, starting from halo-substituted indoles. nih.gov These methods highlight the broad applicability of palladium catalysts in constructing the C4-substituted indole core.

A variety of palladium catalysts and reaction conditions have been explored to optimize the synthesis of 4-substituted indoles. The choice of ligands, bases, and solvents plays a crucial role in the efficiency and selectivity of these transformations.

Table 1: Examples of Palladium-Catalyzed Reactions for 4-Substituted Indoles

Starting MaterialCatalyst/ReagentsProductYield (%)Reference
Enol triflate of N-tosyl-4-oxo-tetrahydroindolePd(OAc)₂, PPh₃, K₂CO₃, CO, MeOH4-Carbomethoxy-N-tosyl-indole81 clockss.org
2-Iodoaniline derivative and terminal alkynePd/Cu catalyst, then iodocyclization3-Iodoindole derivativeExcellent nih.gov
o-Chloroarene hydrazonesPd(dba)₂, t-Bu₃PIndole derivativeGood aablocks.com

This table presents a selection of reported palladium-catalyzed reactions and is not exhaustive.

Controllable Carbon Elimination Strategies

A novel and switchable synthetic strategy for producing C4-ethylamine indoles involves the controlled elimination of a carbon atom. rsc.orgtib.euresearchgate.net This method utilizes a palladium-catalyzed process where aziridine (B145994) acts as a C-H ethylamination reagent through the cleavage of a C-N bond. rsc.orgtib.euresearchgate.net A key challenge in this area has been the controllable β-carbon elimination to extrude norbornene in palladium and norbornene co-catalyzed reactions. tib.euresearchgate.net

This strategy offers a unique approach to the synthesis of C4-ethylamine indoles and C7-aminoindolines, with the reaction outcome being switchable. rsc.orgtib.euresearchgate.net The protecting groups on the final product can be readily removed, providing access to compounds with potential biological activity, such as dopamine (B1211576) receptor agonists. tib.euresearchgate.net This methodology has been shown to be tolerant of various functional groups on the indole ring, including both electron-donating and electron-withdrawing groups. researchgate.net

Table 2: Substrate Scope for Controllable Carbon Elimination Strategy

Substituent on IndoleProduct TypeSuitabilityReference
Electron-donating groups (-Me, -OMe, t-Bu, -Ph)C4-Ethylamine indoleSuitable researchgate.net
Electron-withdrawing groups (-F, -Cl)C4-Ethylamine indoleSuitable researchgate.net
Electron-withdrawing groups (-Cl, -Br, -NO₂, -CO₂Me)C7-AminoindolineSuitable researchgate.net

This table illustrates the functional group tolerance of the controllable carbon elimination strategy.

Enantioselective Synthetic Pathways

The development of enantioselective methods to produce chiral amines, including this compound, is of high importance. Asymmetric catalysis, utilizing either chiral metal complexes or organocatalysts, represents a powerful approach to access optically active indole derivatives. researchgate.net

One notable strategy is the catalytic asymmetric hydroamination of alkenes, which provides a direct and atom-economical route to chiral amines. dicp.ac.cn While challenging for indole-based substrates due to the reduced nucleophilicity of the indole nitrogen, new methods are emerging. dicp.ac.cn Nickel-catalyzed hydroamination of 2-azadienes with indoles has been shown to produce acyclic N-indole-based aminals with high enantioselectivities. dicp.ac.cn

Another approach involves the asymmetric clockss.orgCurrent time information in Bangalore, IN.-rearrangement of ene-aldimines catalyzed by a chiral phosphoric acid, leading to enantioenriched homoallylic amines. beilstein-journals.org Furthermore, the enantioselective Friedel-Crafts alkylation of indoles with various electrophiles, catalyzed by chiral phosphoric acids, is a well-established method for creating chiral centers. researchgate.net These pathways offer promising routes to the enantioselective synthesis of C4-substituted ethanamine indoles.

Table 3: Examples of Enantioselective Syntheses of Chiral Indole Derivatives

Reaction TypeCatalyst/ReagentProduct TypeEnantiomeric Excess (ee)Reference
Nickel-catalyzed hydroaminationNi(COD)₂ / LigandN-alkylated indoleup to 99% dicp.ac.cn
Asymmetric clockss.orgCurrent time information in Bangalore, IN.-rearrangementChiral Phosphoric AcidHomoallylic amineup to 99% beilstein-journals.org
Friedel-Crafts alkylationChiral Phosphoric Acid2-IndolylmethylamineExcellent researchgate.net

This table provides examples of enantioselective methods and the level of stereocontrol achieved.

Chemical Reactivity and Mechanistic Investigations of 1 1h Indol 4 Yl Ethanamine Analogues

Regioselective Cyclization Reactions

The proximity of the ethanamine side chain to both the C3 and C5 positions of the indole (B1671886) nucleus allows for unique intramolecular cyclization pathways, leading to the formation of complex heterocyclic systems.

Pictet–Spengler Reactions with Aldehydes and Ketones

The Pictet-Spengler reaction is a cornerstone in the synthesis of indole alkaloids and related compounds, involving the condensation of a β-arylethylamine with a carbonyl compound followed by an acid-catalyzed intramolecular electrophilic cyclization wikipedia.org. In the case of 1-(1H-indol-4-yl)ethanamine, the cyclization can theoretically occur at either the C3 or C5 position of the indole ring. However, studies have shown a remarkable regioselectivity, primarily leading to novel polycyclic scaffolds.

Recent research has demonstrated that Au(I) complexes can effectively catalyze iso-Pictet-Spengler reactions, where ethylamine (B1201723) chains are introduced at various positions on the indole ring, including C4 chemrxiv.orgx-mol.com. These reactions, when carried out with aldehydes, lead to a variety of polycyclic structures, highlighting the versatility of this approach chemrxiv.orgx-mol.com.

Traditional Pictet-Spengler reactions are often conducted in organic solvents with acid catalysis wikipedia.org. However, there is a growing trend towards developing more environmentally benign protocols. Research on related tryptamines has shown that the Pictet-Spengler reaction can be effectively carried out in aqueous media, sometimes facilitated by an acid catalyst like L-tartaric acid, which offers a greener alternative to conventional methods researchgate.net. While specific studies on this compound in aqueous media are not extensively detailed in the provided results, the principles from tryptamine (B22526) chemistry suggest that water could be a viable medium, potentially influencing reaction rates and selectivity researchgate.net. The reaction's success in aqueous or protic media is often dependent on the electrophilicity of the iminium ion formed in the first step of the reaction wikipedia.org.

Reactant 1Reactant 2Catalyst/SolventProductReference
TryptamineBenzaldehydeL-tartaric acid / Water1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole researchgate.net
TryptamineSyringaldehydeL-tartaric acid / Water2,6-dimethoxy-4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol researchgate.net

This table showcases examples of Pictet-Spengler reactions of tryptamine, a structural isomer of the target compound, performed in aqueous media to illustrate the potential influence of such conditions.

A significant and unique outcome of the Pictet-Spengler reaction involving this compound analogues is the formation of the rare azepino[3,4,5-cd]indole skeleton, a seven-membered ring system monash.edunih.gov. This contrasts with the typical reaction of tryptamine (the C3-isomer), which yields a six-membered β-carboline ring nih.gov.

Studies utilizing the enzyme Strictosidine Synthase (STR) from Rauvolfia serpentina (RsSTR) have shown that it can catalyze the condensation of this compound with secologanin (B1681713) to produce these unique azepino-indole frameworks monash.edunih.gov. Quantum chemical calculations have elucidated the mechanism, revealing that the cyclization occurs at the C3 position of the indole ring. The rate-determining step is the deprotonation of the C3-H bond by the glutamate (B1630785) residue (Glu309) in the enzyme's active site, with a calculated energy barrier of 21.2 kcal/mol nih.gov. This enzymatic approach provides a chemoenzymatic and stereoselective route to this rare class of compounds monash.edu.

Reactant 1Reactant 2CatalystProduct SkeletonKey FindingReference
1H-indole-4-ethanamineSecologaninStrictosidine Synthase (RsSTR)Azepino[3,4,5-cd]indoleEnzyme promotes formation of a rare seven-membered ring. nih.gov
Tryptamine (natural substrate)SecologaninStrictosidine Synthase (RsSTR)β-carboline (six-membered ring)Standard reaction forms a six-membered ring via cyclization at C2. nih.gov

Intramolecular Hydroindolation Reactions

Intramolecular hydroindolation offers another pathway for cyclization. Research on related cis-methindolylstyrenes has shown that acid-catalyzed intramolecular hydroindolation can lead to the formation of tetrahydrobenzo[cd]indoles nih.govresearchgate.net. This reaction involves the attack of the indole nucleus onto a tethered alkene. The regioselectivity of this cyclization (i.e., attack at C3 vs. C5 for a C4-substituted indole) is influenced by factors such as the substrate's geometry. Computational and experimental studies suggest that dispersive interactions can preorganize the substrate to favor the formation of a six-membered ring nih.govresearchgate.net. This type of reaction highlights a potential, though less explored, cyclization strategy for derivatives of this compound bearing appropriate unsaturated side chains.

Functional Group Transformations of the Indole and Ethanamine Moieties

The indole ring and the ethanamine side chain are both susceptible to a variety of functional group transformations, including oxidation, which can alter the compound's structure and properties.

Oxidation Reactions at the Indole Ring and Side Chain

The electron-rich nature of the indole nucleus makes it prone to oxidation wikipedia.org. Simple oxidants can selectively oxidize the indole to an oxindole (B195798) wikipedia.org. While specific studies on the oxidation of this compound are limited in the search results, general principles of indole chemistry apply. The presence of the amino group on the side chain can influence the reaction's outcome. For instance, copper-catalyzed dehydrogenation using O₂ as the oxidant is a known method for oxidizing indolines to indoles, often at room temperature in the presence of an additive like TEMPO organic-chemistry.org. This suggests that the indole ring of this compound could be dehydrogenated under specific conditions if it were in a partially reduced state (indoline). The amino group itself can also be a site for oxidation, though this is highly dependent on the reagents and conditions used.

Reaction TypeSubstrate TypeReagent/CatalystProduct TypeReference
OxidationIndoleN-bromosuccinimideOxindole wikipedia.org
DehydrogenationIndolinesCu-catalyst / O₂ / TEMPOIndoles organic-chemistry.org

Reduction of the Indole Ring System

The reduction of the indole core in this compound analogues to the corresponding indoline (B122111) structure is a significant transformation. The aromatic stability of the indole ring makes this reduction challenging, often requiring specific reagents or catalytic systems to proceed efficiently.

Heterogeneous catalytic hydrogenation is a widely used method for this transformation. For unprotected indoles, this reaction is often catalyzed by platinum on carbon (Pt/C) under a hydrogen atmosphere. The reaction is typically activated by an acid, such as p-toluenesulfonic acid, and can be carried out in environmentally benign solvents like water. nih.gov The generally accepted mechanism involves the protonation of the indole ring at the C-3 position, which disrupts the aromaticity and forms a reactive iminium ion intermediate. This intermediate is then more susceptible to hydrogenation across the C-2 and C-3 positions to yield the indoline. nih.gov The presence of the 4-aminoalkyl group could influence this process; the amine may compete for the catalyst surface or require protection prior to reduction to avoid side reactions.

Metal-free reduction protocols have also been developed. One such system employs a frustrated Lewis pair, such as B(C₆F₅)₃ and THF, to activate pinacolborane (HBpin) for the dearomative transformation of unprotected indoles. researchgate.net Studies on the reduction of various indoles with hydroboranes have shown that the reaction proceeds via the formation of a 1-BH₂-indoline intermediate as the resting state before a proton source is added to furnish the final indoline product. researchgate.net

The choice of reducing agent and conditions is critical to prevent over-reduction of the benzene (B151609) portion of the indole ring or side reactions involving the aminoalkyl substituent.

Table 1: Comparison of Selected Methods for Indole Ring Reduction

MethodCatalyst/ReagentKey FeaturesPotential Considerations for 4-Aminoalkyl Analogues
Catalytic HydrogenationPt/C, H₂, Acid (e.g., p-TsOH)Environmentally benign (uses H₂ and water), effective for unprotected indoles. nih.govCatalyst poisoning by the amine; potential need for N-protection.
HydroborationBH₃·DMS, followed by protonolysisForms a stable 1-BH₂-indoline intermediate. researchgate.netChemoselectivity; potential reaction with the amine group.
Metal-Free CatalysisB(C₆F₅)₃ / HBpinAvoids transition metal catalysts; proceeds under mild conditions. researchgate.netCompatibility of the Lewis acid with the basic amino group.
Transfer HydrogenationTriethylsilane / Trifluoroacetic acidUses a hydride donor in strong acid.Requires stoichiometric reagents; harsh acidic conditions.

Electrophilic Substitution Patterns on the Indole Core

Electrophilic aromatic substitution (SₑAr) is a cornerstone of indole chemistry. The pyrrole (B145914) ring is significantly more electron-rich than the benzene ring, making it the primary site for electrophilic attack. For a generic indole, the C-3 position is overwhelmingly the most reactive site, estimated to be up to 10¹³ times more reactive than a position on a benzene ring. nih.gov This high reactivity is due to the ability of the nitrogen atom to stabilize the cationic intermediate (the Wheland intermediate or arenium ion) formed upon attack at C-3 without disrupting the aromaticity of the fused benzene ring. bhu.ac.instackexchange.com

In this compound and its analogues, the C-3 position remains the most nucleophilic and is the expected site for electrophilic attack in reactions such as halogenation, nitration, and Vilsmeier-Haack formylation. bhu.ac.in However, the substitution pattern can be complex due to the influence of the C-4 substituent. The C-4 position itself is one of the least intrinsically reactive sites on the indole nucleus. rsc.org Functionalization at other positions on the benzene ring (C-5, C-6, C-7) typically requires harsh conditions or the use of directing groups if the C-2 and C-3 positions are blocked. bhu.ac.in

For 4-substituted indoles where C-3 is available, electrophiles will preferentially attack C-3. If the C-3 position were blocked, the situation becomes more competitive. The 4-(1-aminoethyl) group's directing effect is twofold. Under neutral or basic conditions, the amino group is an activating, ortho-, para-director. This would activate the C-5 position. However, most electrophilic substitutions are run under acidic conditions, where the amine would be protonated to form an ammonium (B1175870) group (-CH(CH₃)NH₃⁺). This group is strongly deactivating and a meta-director relative to the benzene ring, which would direct incoming electrophiles to the C-6 position. This makes predicting the substitution pattern on the benzene ring challenging without specific experimental data. libretexts.org

Recent advances in C-H activation have enabled the functionalization of less reactive positions, but these methods often rely on installing a directing group at the C-3 or N-1 position to steer a transition metal catalyst to a specific site, such as C-4 or C-5. rsc.orgnih.govrsc.org

Table 2: Predicted Regioselectivity of Electrophilic Substitution on a 4-Substituted Indole Core

Reaction TypeTypical ReagentPrimary Site of Attack (C-3 Unsubstituted)Potential Sites of Attack (C-3 Substituted)
HalogenationNBS, NCS, I₂C-3C-2, C-5, C-6, C-7 (condition dependent)
NitrationHNO₃/H₂SO₄ (harsh), Cu(NO₃)₂ (mild)C-3C-6 (under strongly acidic conditions)
Vilsmeier-Haack FormylationPOCl₃, DMFC-3 N-1 (less common) rsc.org
Friedel-Crafts AcylationAc₂O, Lewis AcidC-3N-1, C-2, C-5

Reaction Mechanistic Elucidation Studies

Understanding the mechanisms of reactions involving this compound analogues is crucial for controlling reactivity and regioselectivity. Studies often combine experimental observations with computational modeling to map reaction pathways.

Investigation of Transition States and Intermediates

The regioselectivity of electrophilic substitution on the indole core is fundamentally governed by the relative stability of the transition states leading to the possible cationic intermediates. Computational studies, such as those calculating the relative free energies of the Wheland intermediates, confirm the observed preference for C-3 substitution. ic.ac.uk The transition state for attack at C-3 leads to an intermediate where the positive charge is delocalized over the C-2 atom and the nitrogen atom, crucially leaving the benzene ring's aromatic sextet intact. bhu.ac.instackexchange.com In contrast, attack at C-2 forces the delocalization to involve the benzene ring, disrupting its aromaticity and resulting in a higher-energy, less stable intermediate. bhu.ac.inic.ac.uk

For transition-metal-catalyzed C-H functionalization reactions, the key intermediates are often organometallic species. For instance, in ruthenium-catalyzed C-4 alkenylation directed by a C-3 aldehyde, the proposed mechanism involves the formation of a five-membered ruthenacycle intermediate, which then undergoes insertion and reductive elimination steps to form the C-C bond. acs.org The stability and formation kinetics of these cyclic intermediates are what determine the site-selectivity, overriding the intrinsic electronic preferences of the indole ring.

Role of Catalysts and Reagents in Reaction Pathways

Catalysts and reagents play a pivotal role in dictating the outcome of reactions involving the indole core. In reduction reactions, the choice of catalyst (e.g., Pt/C) and the presence of an acid co-catalyst are essential for activating the indole ring towards hydrogenation by forming the key iminium ion intermediate. nih.gov

In electrophilic substitution, while the intrinsic reactivity of the indole often suffices, catalysts can enhance reactivity and control selectivity. For example, in Friedel-Crafts reactions, a Lewis acid is required to generate the acylium ion electrophile. In modern C-H activation chemistry, the catalyst and a directing group work in concert to achieve regioselectivity that is otherwise unattainable. rsc.org A variety of transition metals, including ruthenium, rhodium, palladium, and iridium, have been employed. rsc.orgacs.orgchim.it The choice of metal, ligand, and oxidant can finely tune the reaction to favor one position over another (e.g., C-4 vs. C-2 or C-5). For example, studies have shown that a 3-pivaloyl directing group on an indole can direct Pd-catalysis to the C-4 position and Cu-catalysis to the C-5 position, highlighting the subtle interplay between the substrate, directing group, and catalyst. rsc.org The catalyst's role is to lower the activation energy for C-H bond cleavage at a specific site through a chelation-assisted pathway, forming a metallacyclic intermediate that guides the subsequent bond-forming event. nih.gov

Design and Synthesis of 1 1h Indol 4 Yl Ethanamine Derivatives and Analogues

Strategic Modification of the Indole (B1671886) Nitrogen Atom

The nitrogen atom of the indole ring (N-1) is a key site for synthetic modification, offering a route to alter the electronic properties and steric profile of the molecule. Derivatization at this position can influence the compound's biological activity and physicochemical properties. Common strategies involve N-alkylation, N-acylation, and N-sulfonylation.

Protecting the indole nitrogen is often a crucial first step in a multi-step synthesis to prevent unwanted side reactions. A variety of protecting groups can be introduced. For instance, in syntheses involving the related tryptamine (B22526) structure, sodium hydride (NaH) is commonly used as a base to deprotonate the indole nitrogen, followed by quenching with an electrophile like 4-methoxybenzyl (PMB) bromide or the introduction of a tert-butyloxycarbonyl (Boc) group. nih.gov While specific examples for 1-(1H-indol-4-yl)ethanamine are not detailed in the reviewed literature, these established methods for indole N-functionalization are considered broadly applicable.

Alkylation can introduce a range of substituents, from simple alkyl chains to more complex benzylic groups. Acylation introduces carbonyl functionality, leading to amides that can alter hydrogen bonding capabilities. Sulfonylation, typically with reagents like tosyl chloride or mesyl chloride, yields sulfonamides that are stable and can act as hydrogen bond acceptors.

Table 1: Examples of Potential N-1 Modifications on the Indole Ring

Modification Type Reagent Example Resulting N-1 Substituent
Protection Di-tert-butyl dicarbonate (B1257347) (Boc)₂O -Boc
Protection 4-Methoxybenzyl chloride -PMB
Alkylation Methyl iodide -CH₃
Acylation Acetyl chloride -C(O)CH₃

Derivatization at the Ethanamine Nitrogen Atom

The primary amine of the ethanamine side chain is a versatile functional handle for a wide array of chemical transformations. Its nucleophilicity allows for straightforward derivatization through acylation, sulfonylation, alkylation, and reductive amination, enabling the synthesis of a large number of analogues.

As with the indole nitrogen, the ethanamine nitrogen is often protected during synthesis, commonly as a Boc-carbamate, to control its reactivity. nih.gov This is typically achieved by reacting the amine with di-tert-butyl dicarbonate. Once protected, other parts of the molecule can be modified, with the protecting group being removed under acidic conditions in a final step.

Direct derivatization allows for the introduction of diverse functional groups.

Acylation: Reaction with acid chlorides or anhydrides yields amides. This strategy can be used to introduce a vast array of functionalities.

Sulfonylation: Treatment with sulfonyl chlorides produces sulfonamides, which are known for their chemical stability and unique biological profiles.

Alkylation: The primary amine can be mono- or di-alkylated through reactions with alkyl halides. The existence of compounds such as [2-(1H-Indol-4-yl)eth-yl]dipropyl-amine confirms that such modifications are synthetically accessible. nih.gov

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) forms secondary or tertiary amines, providing a powerful method for building molecular complexity.

Table 2: Representative Derivatizations of the Ethanamine Side Chain

Reaction Type Reagent Example Functional Group Formed
N-Boc Protection (Boc)₂O Carbamate
Acylation Benzoyl chloride Amide
Sulfonylation Methanesulfonyl chloride Sulfonamide
Reductive Amination Acetone, NaBH(OAc)₃ Isopropylamine (secondary)

Introduction of Substituents on the Indole Ring System (Positions 1, 2, 3, 5, 6, 7)

Introducing substituents onto the carbocyclic ring of the indole nucleus is a fundamental strategy for modulating molecular properties. While direct electrophilic substitution on a pre-existing this compound scaffold can be challenging due to competing reactions at the C-3 position and potential side reactions, a more common and controlled approach involves utilizing appropriately substituted indole precursors.

Synthetic routes often begin with substituted anilines or other benzene (B151609) derivatives that already contain the desired functional groups. For example, a palladium-catalyzed annulation of a substituted ortho-haloaniline with an appropriate aldehyde can provide a modular synthesis of highly functionalized indoles. nih.gov This approach allows for the strategic placement of substituents such as halogens, nitro groups, or alkyl groups on the benzene ring of the indole core before the ethanamine side chain is introduced or elaborated.

For instance, a synthesis could commence with a 5-bromo-1H-indole or a 6-nitro-1H-indole, which would then be carried through the necessary steps to install the ethanamine moiety at the C-4 position. This ensures precise control over the substitution pattern of the final molecule.

Table 3: Examples of Ring Substituents Introduced via Precursor Synthesis

Position Substituent Example Potential Precursor
5 -Br 5-Bromo-1H-indole
6 -NO₂ 6-Nitro-1H-indole
7 -Cl 7-Chloro-1H-indole
5 -OCH₃ 5-Methoxy-1H-indole

Formation of Complex Heterocyclic Systems Utilizing the 4-Ethanamine Scaffold

The this compound structure can serve as a building block for the creation of more complex, fused heterocyclic systems. Annulation reactions, where a new ring is formed onto the existing indole scaffold, are a powerful tool in synthetic chemistry for generating novel molecular architectures.

Creation of Polycyclic Scaffolds via Annulation

A classic and powerful annulation method is the Pictet-Spengler reaction. wikipedia.org This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution to form a new six-membered ring. nih.gov

In the context of this compound, the indole ring acts as the nucleophilic aryl component. The reaction would proceed via the formation of an iminium ion intermediate from the ethanamine side chain and an aldehyde. The subsequent ring-closure would involve the iminium ion acting as an electrophile. Given the electronic properties of the indole ring, the C-5 position is the most likely site for this intramolecular electrophilic attack, leading to the formation of a tetrahydropyridino[4,3-c]indole scaffold. This reaction provides a direct pathway to complex polycyclic systems from the this compound core. wikipedia.orgnih.gov

Table 4: Hypothetical Pictet-Spengler Reaction with this compound

Indole Reactant Carbonyl Reactant Acid Catalyst Resulting Polycyclic Scaffold
This compound Formaldehyde Trifluoroacetic Acid Tetrahydropyridino[4,3-c]indole
This compound Acetaldehyde Hydrochloric Acid Methyl-substituted Tetrahydropyridino[4,3-c]indole

Advanced Spectroscopic and Analytical Characterization Methodologies in 1 1h Indol 4 Yl Ethanamine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 1-(1H-indol-4-yl)ethanamine. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework of the molecule.

Two-Dimensional NMR Correlation Experiments

To unambiguously assign the proton and carbon signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed. These include:

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the CH and CH₃ protons of the ethylamine (B1201723) side chain and among the coupled protons on the indole (B1671886) ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on the already assigned proton signals.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. The molecular formula of the compound is C₁₀H₁₂N₂, corresponding to a molecular weight of approximately 160.22 g/mol . biosynth.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. For this compound, HRMS would be used to confirm the molecular formula C₁₀H₁₂N₂ by matching the experimentally measured exact mass with the theoretically calculated mass.

Electrospray Ionization (ESI-MS)

Electrospray Ionization is a soft ionization technique that is well-suited for analyzing polar molecules like amines. rsc.org In ESI-MS, this compound would typically be protonated to form a pseudomolecular ion [M+H]⁺. This ion would appear in the mass spectrum at an m/z value corresponding to the molecular weight of the compound plus the mass of a proton. Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion can be performed to induce fragmentation and obtain structural information. nih.gov A common fragmentation pathway for related ethylamines involves the loss of ammonia (B1221849) (NH₃). researchgate.net

Fast Atom Bombardment (FAB-MS)

Fast Atom Bombardment is another soft ionization technique that can be used for the analysis of this compound. In this method, the sample is mixed with a non-volatile liquid matrix (such as glycerol) and bombarded with a high-energy beam of neutral atoms (like argon or xenon). This process causes the desorption and ionization of the analyte molecules, typically forming the protonated molecular ion [M+H]⁺. FAB-MS is particularly useful for determining the molecular weight of non-volatile and thermally labile compounds.

Expected Mass Spectrometry Data for this compound

Technique Expected Ion Expected m/z Information Provided
HRMS [M+H]⁺ 161.1073 (calculated) Elemental Composition (C₁₀H₁₃N₂⁺)
ESI-MS [M+H]⁺ 161.1 Molecular Weight Confirmation
FAB-MS [M+H]⁺ 161.1 Molecular Weight Confirmation
ESI-MS/MS [M+H-NH₃]⁺ 144.1 Structural Fragmentation

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful tools for elucidating the functional groups and electronic properties of this compound.

Infrared (IR) Spectroscopy probes the vibrational frequencies of bonds within a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its indole and ethylamine moieties. The N-H stretching vibrations of the indole ring and the primary amine are anticipated in the region of 3400-3300 cm⁻¹. Aromatic C-H stretching of the indole ring would likely appear around 3100-3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group would be observed in the 2960-2850 cm⁻¹ range. The C=C stretching of the aromatic rings typically appears in the 1600-1450 cm⁻¹ region. Furthermore, C-N stretching vibrations are expected in the 1335-1250 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides insights into the electronic transitions within the molecule. The indole chromophore in this compound is expected to give rise to characteristic absorption bands in the UV region. Indole and its derivatives typically show two main absorption bands. mdpi.com The first, stronger band (the B-band) is usually observed around 200-230 nm, and a second, broader band (the L-band) with fine structure appears in the 260-290 nm region. researchgate.net For indole itself, absorption maxima are observed at approximately 216, 266, and 287 nm. nist.gov The substitution at the 4-position of the indole ring in this compound may cause slight shifts in the positions and intensities of these absorption maxima.

Expected Spectroscopic Data for this compound
Spectroscopic TechniqueFunctional Group/ChromophoreExpected Absorption Range/Maxima
Infrared (IR) SpectroscopyN-H Stretch (Indole and Amine)3400-3300 cm⁻¹
Aromatic C-H Stretch3100-3000 cm⁻¹
Aliphatic C-H Stretch2960-2850 cm⁻¹
Aromatic C=C Stretch1600-1450 cm⁻¹
C-N Stretch1335-1250 cm⁻¹
Ultraviolet-Visible (UV-Vis) SpectroscopyIndole Chromophore (B-band)~200-230 nm
Indole Chromophore (L-band)~260-290 nm

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. For a chiral molecule such as this compound, which possesses a stereocenter at the carbon atom of the ethanamine side chain, X-ray crystallography is invaluable for establishing its absolute stereochemistry and preferred conformation in the solid state.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the arrangement of atoms within the crystal lattice. For this compound, this analysis would unequivocally determine the spatial orientation of the amino group, the methyl group, the hydrogen atom, and the indole ring around the chiral center, thus assigning the absolute configuration as either (R) or (S).

Furthermore, X-ray crystallography reveals detailed conformational information, such as the torsion angles between the indole ring and the ethylamine side chain. This provides insights into the molecule's preferred shape and potential intermolecular interactions, such as hydrogen bonding, in the crystalline state. While a specific crystal structure for this compound is not publicly available, the general principles of X-ray crystallography are routinely applied to indole derivatives to elucidate their complex structures. nih.govresearchgate.net

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present in the sample, which can then be compared to the theoretical values calculated from the molecular formula. This comparison is crucial for verifying the purity and confirming the empirical formula of a synthesized compound like this compound.

The molecular formula for this compound is C₁₀H₁₂N₂. The theoretical elemental composition can be calculated based on the atomic masses of carbon (C), hydrogen (H), and nitrogen (N). Experimental values obtained from elemental analysis should closely match these theoretical percentages to confirm the compound's identity and high purity. Significant deviations may indicate the presence of impurities, residual solvents, or an incorrect structural assignment.

Theoretical Elemental Composition of this compound (C₁₀H₁₂N₂)
ElementSymbolAtomic Mass (g/mol)Number of AtomsTotal Mass (g/mol)Percentage Composition (%)
CarbonC12.01110120.1174.96
HydrogenH1.0081212.0967.55
NitrogenN14.007228.01417.49
Total Molecular Weight 160.22 g/mol

Computational and Theoretical Chemistry Studies of 1 1h Indol 4 Yl Ethanamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is a widely used tool in computational chemistry for calculating properties such as molecular geometries, vibrational frequencies, and electronic properties. nih.gov For 1-(1H-indol-4-yl)ethanamine, DFT calculations can be employed to optimize its three-dimensional structure and to compute various electronic descriptors that shed light on its reactivity. mdpi.com

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

PropertyCalculated ValueUnit
HOMO Energy-5.87eV
LUMO Energy-0.25eV
HOMO-LUMO Gap5.62eV
Dipole Moment2.15Debye
Ionization Potential6.12eV
Electron Affinity0.11eV

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar indole (B1671886) derivatives.

Molecular Orbital (MO) theory provides a framework for understanding the distribution and energy of electrons in a molecule. The visualization of HOMO and LUMO isosurfaces for this compound can reveal important information about its reactivity. For instance, the HOMO is typically localized on the electron-rich indole ring, indicating that this is the likely site for electrophilic attack. Conversely, the LUMO distribution highlights regions that are susceptible to nucleophilic attack.

Analysis of the molecular orbitals can also help in understanding the electronic transitions that occur upon absorption of light, which is relevant for predicting the molecule's UV-Vis spectrum. Computational studies on substituted indoles have utilized quantum mechanical calculations to understand their electronic properties and charge-transfer complexes. acs.org

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can provide a detailed picture of the conformational landscape of a flexible molecule like this compound. The ethylamine (B1201723) side chain can rotate around several single bonds, leading to a variety of possible conformations.

MD simulations can be used to explore the potential energy surface of the molecule and identify the most stable (lowest energy) conformers. nih.gov The results of these simulations can be presented as a Ramachandran-like plot, showing the preferred dihedral angles of the side chain. This information is crucial for understanding how the molecule might interact with biological targets, as the conformation can significantly influence binding affinity. Studies on other indole derivatives have successfully used MD simulations to understand their interactions with proteins. mdpi.com

Table 2: Illustrative Conformational Analysis Data for this compound from MD Simulations

Dihedral AngleDescriptionMost Populated Range (degrees)
τ1 (C3-C4-Cα-Cβ)Rotation around the bond connecting the indole ring and the ethylamine side chain-60 to -90 and 60 to 90
τ2 (C4-Cα-Cβ-N)Rotation of the amine group150 to 180 and -150 to -180

Note: The values in this table are illustrative and represent the type of data generated from conformational analysis. The specific ranges would depend on the force field and simulation conditions used.

Prediction of Reaction Energetics and Pathways

For example, the Fischer indole synthesis is a common method for preparing indole derivatives. Computational modeling of this reaction for a substituted indole could help in understanding the reaction mechanism and predicting the regioselectivity. rsc.org Similarly, the energetics of N-acylation or other reactions at the amine group could be investigated to predict the most likely products. Quantum mechanics and molecular mechanics (QM/MM) methods are particularly useful for studying reactions in a solvent or an enzyme active site. csmres.co.uk

Cheminformatics Approaches to Library Design

Cheminformatics involves the use of computational methods to analyze and manage chemical data. In the context of drug discovery, cheminformatics plays a crucial role in the design of chemical libraries. nih.gov The indole scaffold is considered a "privileged structure" because it is found in many biologically active compounds. researchgate.net

Cheminformatics tools can be used to design a virtual library of derivatives of this compound. nih.gov This involves selecting a variety of substituents to place at different positions on the indole ring or the ethylamine side chain. The properties of these virtual compounds, such as their predicted biological activity, ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and "drug-likeness," can then be calculated. This allows for the prioritization of a smaller, more focused set of compounds for actual synthesis and testing, saving time and resources. researchgate.net

Table 3: Illustrative Cheminformatics Descriptors for a Virtual Library Based on this compound

DerivativeMolecular Weight ( g/mol )LogPNumber of Hydrogen Bond DonorsNumber of Hydrogen Bond AcceptorsPredicted Activity Score
Parent Compound174.232.1210.5
5-fluoro derivative192.222.3210.6
N-acetyl derivative216.261.9220.4

Note: This table provides an example of how cheminformatics descriptors can be used to compare and select compounds from a virtual library.

Computational Tools for Stereochemical Outcome Prediction

Many chemical reactions can produce stereoisomers, which are molecules with the same chemical formula and connectivity but different three-dimensional arrangements of atoms. Since stereochemistry can have a profound impact on a molecule's biological activity, predicting the stereochemical outcome of a reaction is of great importance.

Computational methods can be used to model the transition states of reactions that lead to chiral centers. nih.gov For reactions involving this compound, such as an asymmetric synthesis or a reaction that creates a new stereocenter, computational analysis can help predict which enantiomer or diastereomer will be the major product. nih.gov This is typically done by calculating the relative energies of the different diastereomeric transition states. The transition state with the lower energy will correspond to the major product. This approach has been successfully applied to various asymmetric reactions. nih.gov

Applications of 1 1h Indol 4 Yl Ethanamine As a Synthetic Building Block

Precursor for the Synthesis of Diverse Indole-Containing Heterocycles

The strategic placement of the aminoethyl side chain at the C4 position of the indole (B1671886) nucleus makes 1-(1H-indol-4-yl)ethanamine a valuable starting material for the synthesis of a variety of fused and substituted heterocyclic systems. The primary amine functionality serves as a reactive handle for a multitude of chemical transformations, including cyclization and condensation reactions.

Research has demonstrated the utility of this building block in constructing polycyclic indole alkaloids and related structures. For instance, the amine can be acylated and subsequently cyclized to form β-carboline derivatives, which are core structures in many biologically active compounds. The reaction of this compound with various aldehydes and ketones, followed by intramolecular cyclization, provides access to novel tetracyclic indole derivatives.

One notable application involves the Pictet-Spengler reaction. While the classical Pictet-Spengler reaction typically involves tryptamines (isomers with the side chain at the C3 position), a modified approach using this compound can lead to the formation of unique tetrahydro-γ-carboline ring systems. These structures are of significant interest due to their structural analogy to known pharmacologically active agents.

Below is a table summarizing some of the heterocyclic systems synthesized from this compound:

Heterocyclic SystemSynthetic StrategyPotential Applications
Tetrahydro-γ-carbolinesModified Pictet-Spengler reactionCNS agents, enzyme inhibitors
Fused pyrazino[1,2-a]indolesCondensation with α-haloketones followed by cyclizationSerotonin receptor ligands
Imidazo[4,5-e]indolesReaction with cyanogen (B1215507) bromide or other one-carbon synthonsKinase inhibitors
Pyrrolo[3,2,1-ij]quinolinesIntramolecular cyclization of N-acylated derivativesAntiviral agents

Utilization in Natural Product Synthesis

The indole-4-ethanamine moiety is a structural feature present in a number of natural products, albeit less common than its 3-substituted counterpart. The synthesis of these natural products and their analogues often relies on the strategic incorporation of the this compound building block.

While specific, high-profile total syntheses employing this exact starting material are not as extensively documented as those using tryptamine (B22526), its role in the synthesis of key fragments and analogues of natural products is noteworthy. For example, it has been utilized in the synthesis of analogues of ergot alkaloids, where the 4-substituted indole core is crucial for biological activity. The synthesis of these complex molecules often involves the elaboration of the ethanamine side chain and subsequent annulation reactions to construct the characteristic polycyclic framework.

Development of Novel Organic Reagents and Catalysts

The primary amine of this compound can be functionalized to create chiral ligands and organocatalysts. The indole ring itself can participate in non-covalent interactions, such as π-stacking, which can influence the stereochemical outcome of catalytic reactions.

For example, derivatives of this compound have been explored as ligands for transition metal-catalyzed asymmetric synthesis. The coordination of the amine and potentially the indole nitrogen to a metal center can create a chiral environment that directs the approach of substrates, leading to enantioselective transformations.

Furthermore, the amine can be converted into a thiourea (B124793) or squaramide, which are privileged motifs in hydrogen-bond-donating organocatalysis. The resulting catalysts can be employed in a variety of asymmetric reactions, including Michael additions and aldol (B89426) reactions, where the indole moiety can play a role in substrate recognition and activation.

Framework for Material Science Applications (e.g., Ligand Design)

In the realm of material science, the unique electronic and structural properties of the indole ring make it an attractive component for the design of functional materials. This compound serves as a valuable scaffold for the synthesis of ligands for metal-organic frameworks (MOFs) and other coordination polymers.

The bifunctional nature of the molecule, with its coordinating amine group and the π-rich indole system, allows for the construction of materials with interesting photophysical and electronic properties. For instance, ligands derived from this compound can be used to create fluorescent sensors for metal ions or small molecules. The indole moiety can act as a fluorophore, and its emission properties can be modulated by the binding of an analyte to the coordinated metal center. A derivative, [2-(1H-Indol-4-yl)eth-yl]dipropyl-amine, has been synthesized and its crystal structure analyzed, providing insights into the conformational properties of such molecules which is crucial for rational ligand design.

The ability of the indole ring to engage in π-π stacking interactions can also be exploited in the design of self-assembling materials and organic semiconductors. The incorporation of this compound-based units into larger conjugated systems is an area of active research with potential applications in organic electronics.

Emerging Research Directions in 1 1h Indol 4 Yl Ethanamine Chemistry

Sustainable Synthetic Methodologies (e.g., Aqueous Conditions, Green Chemistry)

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like 1-(1H-indol-4-yl)ethanamine to minimize environmental impact. researchgate.netingentaconnect.com Research in this area focuses on replacing traditional, often hazardous, synthetic methods with more sustainable alternatives.

Aqueous Conditions: Traditionally, organic synthesis, including indole (B1671886) synthesis, has relied heavily on volatile organic solvents. A significant push in green chemistry is the transition to aqueous reaction media. google.comgoogle.com For the synthesis of indole derivatives, methods are being developed that proceed in water, which is non-toxic, non-flammable, and inexpensive. For instance, the Fischer indole synthesis, a cornerstone for creating the indole nucleus, can be performed in an aqueous medium using certain acid catalysts. google.com Furthermore, cross-coupling reactions, such as the Heck reaction, for functionalizing the indole core have been successfully demonstrated in water, offering a greener path to substituted indoles that could serve as precursors to this compound. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and higher product purity compared to conventional heating methods. tandfonline.comtandfonline.com Several classic indole syntheses have been adapted for microwave conditions. researchgate.net This technology can be particularly advantageous for the cyclization steps in indole formation, which can be energy-intensive. tandfonline.comopenmedicinalchemistryjournal.com The application of microwave-assisted organic synthesis (MAOS) represents a significant step towards more efficient and sustainable production of indole-containing compounds. mdpi.com

Multicomponent Reactions (MCRs): Multicomponent reactions, where three or more reactants combine in a single step to form a product, embody the principles of atom economy and step economy. An innovative two-step, one-pot reaction has been developed for assembling the indole core from simple, readily available starting materials like anilines and isocyanides, proceeding under mild conditions in ethanol (B145695) without a metal catalyst. rsc.org Such strategies simplify synthetic procedures, reduce waste, and are highly adaptable for creating diverse libraries of indole derivatives.

Table 1: Comparison of Sustainable Synthetic Methodologies for Indole Synthesis
MethodologyKey AdvantagesPotential Application to this compound SynthesisReference
Aqueous SynthesisEnvironmentally benign solvent, improved safety, low cost.Functionalization of the indole ring or conducting the Fischer indole synthesis in water. google.comnih.gov
Microwave-Assisted SynthesisRapid reaction times, higher yields, enhanced purity.Accelerating the key cyclization step to form the indole nucleus. researchgate.nettandfonline.comtandfonline.com
Multicomponent ReactionsHigh atom and step economy, reduced waste, operational simplicity.Efficient de novo assembly of the substituted indole core from simple precursors. rsc.org

Development of Chiral Auxiliaries and Catalysts

The ethanamine side chain of this compound contains a stereocenter, meaning the compound can exist as two non-superimposable mirror images (enantiomers). As the biological activity of chiral molecules is often enantiomer-dependent, the development of methods for asymmetric synthesis is a critical research area. nih.gov

Chiral Auxiliaries: A chiral auxiliary is a temporary chiral group that is attached to a starting material to guide a subsequent reaction to produce a specific stereoisomer. wikipedia.org After the desired stereochemistry is set, the auxiliary is removed. This strategy has been widely used in asymmetric synthesis. For instance, chiral oxazolidinones can be used as auxiliaries in aldol (B89426) reactions to create new stereocenters with high control. scispace.com In the context of this compound, a chiral auxiliary could be attached to a precursor molecule to control the stereoselective introduction of the amine group.

Chiral Catalysts: Catalytic asymmetric synthesis is a more efficient approach where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. nih.gov For indole derivatives, the asymmetric Friedel-Crafts reaction is a powerful tool for creating carbon-carbon bonds at the C3 position of the indole ring. nih.govmdpi.com This reaction can be catalyzed by chiral metal complexes or chiral organocatalysts to produce optically active indole derivatives with high enantioselectivity. nih.gov Research into new chiral ligands, such as chiral phosphines and bis(oxazoline) ligands, continues to expand the scope and efficiency of these transformations. nih.govmdpi.com These catalytic systems could be adapted for the enantioselective synthesis of the target molecule or its key intermediates.

Table 2: Strategies for Asymmetric Synthesis of Chiral Indole Derivatives
StrategyDescriptionKey FeaturesReference
Chiral AuxiliariesA recoverable chiral group is temporarily attached to the substrate to direct the stereochemical outcome of a reaction.Stoichiometric use of the chiral moiety; high diastereoselectivity is often achievable. wikipedia.orgscispace.com
Chiral Metal CatalystsA chiral ligand coordinates to a metal center to create a chiral environment that influences the stereoselectivity of the reaction.Low catalyst loading; high turnover numbers; broad substrate scope. nih.govmdpi.com
OrganocatalysisSmall organic molecules are used as chiral catalysts, avoiding the use of metals.Metal-free, often less sensitive to air and moisture, environmentally friendly. nih.govnih.gov

Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring

Understanding and optimizing chemical reactions requires detailed knowledge of reaction kinetics, intermediates, and byproducts. Advanced spectroscopic techniques, often referred to as Process Analytical Technology (PAT), allow for real-time, in-situ monitoring of reactions, providing a continuous stream of data without the need for sampling and offline analysis. mt.comacs.org

In-situ Spectroscopy: Techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for real-time reaction monitoring. mt.com These methods provide information about the vibrational modes of molecules and can be used to track the concentration of reactants, products, and intermediates throughout a reaction. Benchtop Nuclear Magnetic Resonance (NMR) spectroscopy is also being increasingly used for online reaction monitoring, offering detailed structural information as the reaction progresses. magritek.commpg.de The application of these techniques to the synthesis of this compound would enable precise control over reaction conditions, leading to improved yields, purity, and process safety.

Ultrafast Spectroscopy: Recent advancements in ultrafast spectroscopy allow scientists to observe molecular dynamics on extremely short timescales (femtoseconds). spectroscopyonline.com These techniques provide unprecedented insights into the mechanisms of chemical reactions, helping to elucidate transient states and reaction pathways. spectroscopyonline.com While highly specialized, the fundamental knowledge gained from such studies can inform the design of more efficient synthetic processes for complex molecules.

Integration with Flow Chemistry and Automation Platforms

The transition from traditional batch processing to continuous flow chemistry and the use of automated synthesis platforms represents a paradigm shift in modern organic synthesis. nih.govnih.gov These technologies offer numerous advantages, including enhanced safety, improved reproducibility, and greater efficiency.

Flow Chemistry: In flow chemistry, reagents are continuously pumped through a network of tubes or microreactors where the reaction occurs. mdpi.comnih.gov This setup allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and selectivities. acs.org The synthesis of indole derivatives has been successfully adapted to flow systems, including the Fischer indole synthesis and various cyclization reactions. mdpi.comresearchgate.netnih.gov The small reactor volumes in flow chemistry also enhance safety when working with hazardous reagents or highly exothermic reactions. acs.org

Automation Platforms: Automated synthesis platforms can perform entire multi-step synthetic sequences with minimal human intervention. merckmillipore.comsynthiaonline.com These systems can be used for the rapid synthesis of compound libraries for screening purposes or for the optimization of reaction conditions. nih.govresearchgate.net By combining automated synthesis with real-time analytics and machine learning algorithms, it is possible to create self-optimizing systems that can quickly identify the best conditions for a given reaction. nih.gov The integration of these platforms could significantly accelerate the synthesis and derivatization of this compound.

Table 3: Modern Platforms for Chemical Synthesis
PlatformKey AdvantagesRelevance to this compoundReference
Flow ChemistryPrecise control over reaction parameters, enhanced safety, scalability, improved reproducibility.Continuous and safe production with higher yields and purity. mdpi.comnih.govacs.org
Automated SynthesisHigh-throughput synthesis, rapid reaction optimization, reduced manual labor.Accelerated discovery of new derivatives and optimization of synthetic routes. nih.govmerckmillipore.comsynthiaonline.com

Q & A

Q. What are the optimized synthetic routes for 1-(1H-indol-4-yl)ethanamine and its derivatives in academic research?

The Pictet–Spengler reaction between 2-(1H-indol-4-yl)ethanamine and aldehydes/ketones under aqueous, environmentally friendly conditions is a key method. For example, potassium phosphate buffer (KPi) at 70°C promotes regioselective cyclization at the indole C3 position, yielding azepinoindoles . Water can act as both solvent and catalyst, enabling moderate-to-high yields (70%) with broad substrate tolerance for alkyl/aryl aldehydes and ketones . Post-synthetic modifications, such as lactamization under basic conditions (10% Na₂CO₃), stabilize products .

Q. How is regioselectivity controlled in cyclization reactions involving this compound?

Regioselectivity in Pictet–Spengler reactions is influenced by reaction conditions. For instance, using KPi buffer at 70°C directs cyclization to the indole C3 position, whereas solvent polarity and temperature adjustments may alter outcomes. Computational modeling of transition states can further elucidate electronic/steric effects .

Q. What safety protocols are recommended for handling this compound derivatives in the laboratory?

While specific hazard data for this compound is limited, general indole-handling precautions apply: use nitrile gloves, lab coats, and fume hoods. Store in tightly sealed containers under inert gas. For analogs like N-(1H-Indol-3-ylmethyl)-1-phenylethanamine, avoid skin contact and ensure respiratory protection during large-scale synthesis .

Advanced Research Questions

Q. How can contradictions in reported regioselectivity outcomes for azepinoindole synthesis be resolved?

Contradictions often arise from variations in solvent polarity, temperature, or catalyst choice. For example, aqueous conditions favor C3 selectivity, while nonpolar solvents may shift reactivity. Systematic analysis using kinetic studies (e.g., variable-temperature NMR) and density functional theory (DFT) calculations can identify dominant factors .

Q. What methodological challenges arise in characterizing polycyclic derivatives of this compound?

Complex azepinoindoles often exhibit low solubility, complicating NMR analysis. Strategies include derivatization (e.g., acetylation) to enhance solubility or X-ray crystallography for unambiguous structural confirmation. High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, NOESY) are critical for distinguishing regioisomers .

Q. How can computational tools improve the design of this compound-based bioactive compounds?

Molecular docking and molecular dynamics simulations can predict interactions with biological targets (e.g., serotonin receptors). For example, substituent effects at the indole C4 position can be modeled to optimize binding affinity. QSAR (quantitative structure-activity relationship) studies further guide structural modifications .

Q. What strategies address low yields in multi-step syntheses of this compound analogs?

Yield optimization may involve:

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) for reductive amination steps.
  • Protecting groups : Use of Boc or Fmoc groups to prevent side reactions during indole functionalization.
  • Flow chemistry : Continuous reaction setups to improve efficiency in water-sensitive steps .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in spectroscopic data for indole-containing compounds?

Cross-validate NMR assignments with synthetic standards or published spectra (e.g., HMDB or PubChem). For ambiguous signals, isotopic labeling (e.g., ¹³C-enriched substrates) or advanced techniques like LC-MS/MS fragmentation can clarify structural features .

Q. Why do solubility properties of this compound derivatives vary across studies?

Solubility depends on crystallinity, counterion choice (e.g., hydrochloride vs. free base), and substituent polarity. For example, hydroxylated analogs may exhibit higher aqueous solubility, while halogenated derivatives require DMSO or DMF .

Methodological Recommendations

  • Synthesis : Prioritize aqueous or solvent-free conditions for eco-friendly scalability .
  • Characterization : Combine HRMS, 2D NMR, and X-ray crystallography for unambiguous structural confirmation.
  • Computational Support : Use Gaussian or ORCA software for mechanistic and binding studies .

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